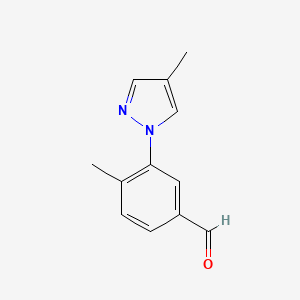
N'-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide is a chemical compound with the molecular formula C₁₃H₁₉N₃O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzimidamide core substituted with a hydroxy group and a 3-methylpiperidinyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide typically involves a multi-step process. One common method includes the reaction of 2-(3-methylpiperidin-1-yl)benzonitrile with hydroxylamine hydrochloride under basic conditions to form the corresponding amidoxime. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide are not well-documented in the literature. the compound can be synthesized on a larger scale using optimized versions of the laboratory methods, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzimidamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide involves its interaction with specific molecular targets. The hydroxy group and the benzimidamide core play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzenecarboximidamide
- N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzamide
Uniqueness
N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N'-hydroxy-2-(3-methylpiperidin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O/c1-10-5-4-8-16(9-10)12-7-3-2-6-11(12)13(14)15-17/h2-3,6-7,10,17H,4-5,8-9H2,1H3,(H2,14,15) |
Clé InChI |
WWMCVEUUYGCDBD-UHFFFAOYSA-N |
SMILES isomérique |
CC1CCCN(C1)C2=CC=CC=C2/C(=N/O)/N |
SMILES canonique |
CC1CCCN(C1)C2=CC=CC=C2C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


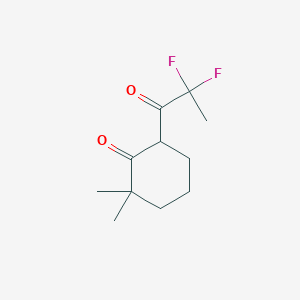
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
![6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13076371.png)
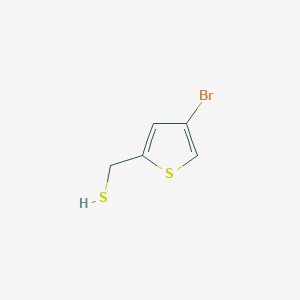
![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)
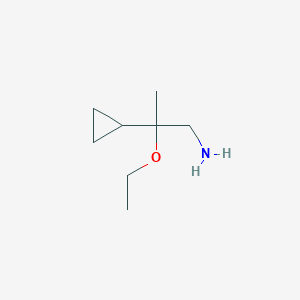
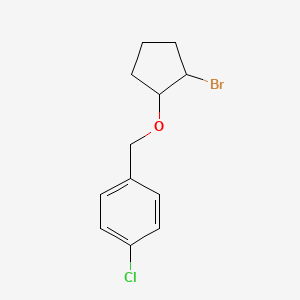
![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
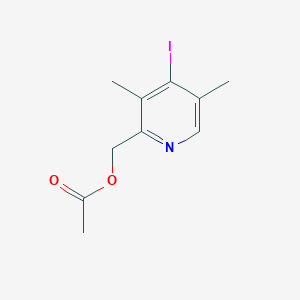
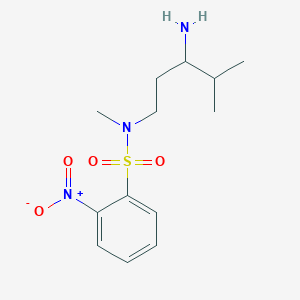
![4-Chloro-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076434.png)
